molecular formula C20H20N2O2S B5163293 5-(diphenylmethyl)-6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one CAS No. 4617-04-3

5-(diphenylmethyl)-6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B5163293
CAS No.: 4617-04-3
M. Wt: 352.5 g/mol
InChI Key: JVECLBMZXNQKAU-UHFFFAOYSA-N
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Description

5-(diphenylmethyl)-6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a diphenylmethyl group, a hydroxy group, and a propylsulfanyl group attached to a pyrimidine ring, making it a unique and versatile molecule.

Mechanism of Action

This is typically used in the context of drugs and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions needed while handling it .

Future Directions

This involves predicting or suggesting future research directions. This could be new reactions that the compound could undergo, new methods to synthesize it, or new applications for the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(diphenylmethyl)-6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts like palladium or platinum may be used to facilitate the reactions, and advanced purification techniques like chromatography or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(diphenylmethyl)-6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The propylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

5-(diphenylmethyl)-6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine-4-carboxylic acids: Known for their antimicrobial activity.

    Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their anticancer properties.

    Pyrido[4,3-d]pyrimidines: Investigated for their kinase inhibitory activities.

Uniqueness

5-(diphenylmethyl)-6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-benzhydryl-4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-2-13-25-20-21-18(23)17(19(24)22-20)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVECLBMZXNQKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C(C(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963514
Record name 5-(Diphenylmethyl)-2-(propylsulfanyl)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4617-04-3
Record name 5-(Diphenylmethyl)-2-(propylsulfanyl)pyrimidine-4,6-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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